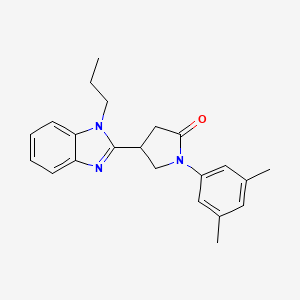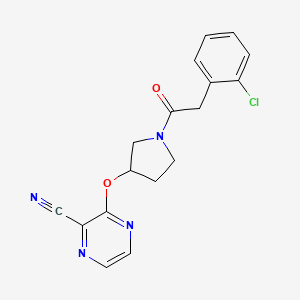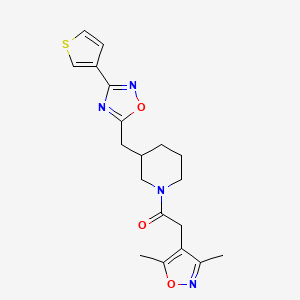
N-(3,4-dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Skeletal Muscle Sodium Channel Blockers : Research on analogues of tocainide, which share a similar structural profile with N-(3,4-dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide, has shown that these compounds can act as potent voltage-gated skeletal muscle sodium channel blockers. This property is significant for the development of antimyotonic agents (Catalano et al., 2008).
Neurotransmitter Effects : Compounds with structural similarities to this compound have been shown to influence the release and reuptake of key neurotransmitters such as serotonin, noradrenaline, and dopamine. This suggests potential applications in neurological research and drug development (Pettersson, 1995).
Selective 5-HT2A Receptor Affinity : Some sulfur-containing analogues of compounds structurally related to this compound have demonstrated selective affinity for the 5-HT2A receptor. This specificity indicates potential for further study in targeting this receptor, which is significant in treating various psychiatric and neurological disorders (Wang et al., 2001).
Antioxidant and Anticholinesterase Activities : Studies on sulfonyl hydrazone compounds, which are structurally related to this compound, have found them to have antioxidant capacity and anticholinesterase activity. This suggests their potential application in managing oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).
Alzheimer’s Disease Drug Candidates : Compounds structurally related to this compound have been synthesized as potential drug candidates for Alzheimer’s disease. Their ability to inhibit enzymes like acetylcholinesterase is a key factor in their potential therapeutic use (Rehman et al., 2018).
Fluorinated Polyamides and Polymer Research : The synthesis of fluorinated polyamides containing pyridine and sulfone moieties, related to the chemical structure of interest, indicates applications in advanced materials science, particularly in developing new polymers with desirable physical and chemical properties (Liu et al., 2013).
Enzyme Inhibition for Neurodegenerative Diseases : Studies on N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, structurally related to the compound of interest, have shown significant in vitro activity against enzymes like acetylcholinesterase and butyrylcholinesterase. These enzymes are targets in the treatment of neurodegenerative diseases like Alzheimer's (Khalid et al., 2014).
Antibacterial and Antimicrobial Applications : Certain N,NDiethylamide bearing benzenesulfonamide derivatives, which are structurally analogous, have demonstrated notable antibacterial and antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Ajani et al., 2013).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)sulfonylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-14-3-6-17(13-15(14)2)22-20(24)23-11-9-19(10-12-23)27(25,26)18-7-4-16(21)5-8-18/h3-8,13,19H,9-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLNOOLANNQHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide](/img/structure/B2423536.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2423537.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2423541.png)


![(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B2423544.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2423548.png)

![3-[3-(trifluoromethyl)phenyl]-1-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]urea](/img/structure/B2423550.png)
![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide](/img/structure/B2423553.png)
![N-[3-(Azepane-1-sulfonyl)phenyl]-2-({3-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2423554.png)

